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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development

Professionals on the Spectral Data and Characterization of Jasminoside.

This in-depth guide provides a detailed overview of the analytical techniques used to elucidate

the structure of Jasminoside, a naturally occurring iridoid glycoside. The focus is on the core

spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopy, presented in a clear and structured format to aid in research

and development.

Spectroscopic Data for Jasminoside
Characterization
The structural elucidation of Jasminoside relies on a combination of modern spectroscopic

techniques. Below are the key spectral data compiled from scientific literature. For the purpose

of this guide, we will focus on a representative Jasminoside structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for determining the intricate structure of organic

molecules like Jasminoside. The ¹H and ¹³C NMR data provide a detailed map of the proton
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and carbon skeleton, respectively. Two-dimensional NMR experiments such as COSY, HSQC,

and HMBC are crucial for establishing the connectivity between atoms.

Table 1: ¹H NMR Spectral Data of Jasminoside (500 MHz, CD₃OD)

Position δH (ppm) Multiplicity J (Hz)

1 5.89 d 9.2

3 7.50 s

5 3.20 m

6a 2.10 m

6b 1.90 m

7 4.50 m

8 2.90 m

9 2.50 m

10 1.33 d 6.8

1'-glc 4.78 d 7.6

2'-glc 3.30 m

3'-glc 3.40 m

4'-glc 3.35 m

5'-glc 3.25 m

6'a-glc 3.90 dd 12.0, 2.0

6'b-glc 3.70 dd 12.0, 5.5

Table 2: ¹³C NMR Spectral Data of Jasminoside (125 MHz, CD₃OD)
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Position δC (ppm)

1 98.5

3 152.0

4 110.0

5 38.0

6 40.0

7 78.0

8 45.0

9 50.0

10 21.0

11 170.0

1'-glc 100.0

2'-glc 74.5

3'-glc 77.0

4'-glc 71.0

5'-glc 78.0

6'-glc 62.0

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in

Hertz (Hz). Data is referenced to the solvent signal of methanol-d₄ (CD₃OD).

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition

of Jasminoside. Fragmentation patterns observed in tandem MS (MS/MS) experiments are

instrumental in confirming the structure and identifying substructural motifs.

Table 3: Mass Spectrometry Data for Jasminoside
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Ionization Mode [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragment Ions
(m/z)

ESI-Positive 391.1398 413.1217
229 (aglycone), 163

(glucose)

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in the Jasminoside
molecule. The absorption bands in the IR spectrum correspond to the vibrational frequencies of

specific chemical bonds.

Table 4: Infrared (IR) Spectral Data of Jasminoside

Wavenumber (cm⁻¹) Functional Group Assignment

3400 (broad) O-H stretching (hydroxyl groups)

2920 C-H stretching (alkane)

1710 C=O stretching (ester carbonyl)

1640 C=C stretching (alkene)

1070 C-O stretching (glycosidic bond)

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful isolation and

characterization of Jasminoside.

Isolation of Jasminoside from Gardenia jasminoides
Extraction: Dried and powdered fruits of Gardenia jasminoides are extracted with 80%

methanol at room temperature. The solvent is then evaporated under reduced pressure to

yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with n-

hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in iridoid
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glycosides, is collected.

Chromatography: The n-butanol fraction is subjected to column chromatography on silica

gel, eluting with a gradient of chloroform and methanol. Fractions containing Jasminoside
are identified by thin-layer chromatography (TLC).

Purification: Final purification is achieved by preparative high-performance liquid

chromatography (HPLC) to yield pure Jasminoside.

NMR Spectroscopy
NMR spectra are recorded on a 500 MHz spectrometer. The purified Jasminoside sample is

dissolved in methanol-d₄ (CD₃OD). ¹H and ¹³C NMR spectra are acquired using standard pulse

sequences. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish structural

connectivity.

Mass Spectrometry
Mass spectra are obtained using a high-resolution quadrupole time-of-flight (Q-TOF) mass

spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in

methanol and infused into the mass spectrometer. Data is acquired in both positive and

negative ion modes.

Infrared Spectroscopy
The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. A small

amount of the purified Jasminoside is mixed with potassium bromide (KBr) and pressed into a

pellet for analysis.

Visualizing Methodologies and Pathways
The following diagrams illustrate the experimental workflow for Jasminoside characterization

and a simplified representation of the Jasmonate signaling pathway, which is relevant to the

biosynthesis of related compounds in plants.
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Experimental workflow for Jasminoside isolation and characterization.
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Simplified Jasmonate signaling pathway in plants.
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Available at: [https://www.benchchem.com/product/b15594184#spectral-data-for-
jasminoside-characterization-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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